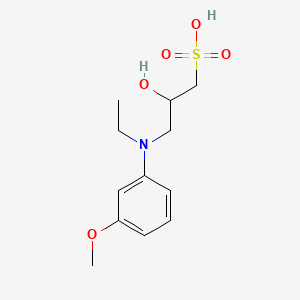
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is a complex organic compound that belongs to the class of nucleotides It is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves multiple steps, starting from the appropriate purine base and sugar derivatives. The key steps include:
Glycosylation: The attachment of the sugar moiety to the purine base under acidic or basic conditions.
Coupling: The coupling of the phosphorylated nucleoside with the succinate moiety using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large-scale reactors are used to carry out the glycosylation and phosphorylation steps.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography and mass spectrometry are used to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while reduction may yield reduced nucleosides.
科学的研究の応用
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Molecular Biology: Employed in the study of DNA and RNA synthesis, as well as in the development of nucleotide analogs.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleotide-based products and as a reagent in chemical synthesis.
作用機序
The mechanism of action of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in nucleotide metabolism.
Interfere with Nucleic Acid Synthesis: Incorporate into DNA or RNA, leading to chain termination or mutations.
Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with nucleotide-binding proteins.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate: A nucleotide with a similar structure but with three phosphate groups.
Guanosine Monophosphate: Another nucleotide with a purine base and a single phosphate group.
Cytidine Monophosphate: A nucleotide with a pyrimidine base and a single phosphate group.
Uniqueness
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is unique due to its specific combination of a purine base, a sugar moiety, and a succinate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H14N5Na4O11P |
|---|---|
分子量 |
551.22 g/mol |
IUPAC名 |
tetrasodium;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioate |
InChI |
InChI=1S/C14H18N5O11P.4Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);;;;/q;4*+1/p-4/t5-,6+,9+,10+,13+;;;;/m0..../s1 |
InChIキー |
DVZLOMWDTIXTBW-BFHDGDRYSA-J |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)





